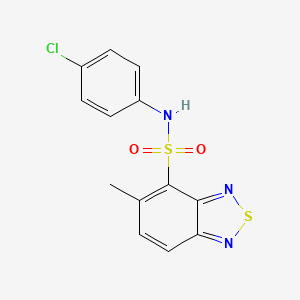

N-(4-Chlorophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

説明

特性

分子式 |

C13H10ClN3O2S2 |

|---|---|

分子量 |

339.8 g/mol |

IUPAC名 |

N-(4-chlorophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide |

InChI |

InChI=1S/C13H10ClN3O2S2/c1-8-2-7-11-12(16-20-15-11)13(8)21(18,19)17-10-5-3-9(14)4-6-10/h2-7,17H,1H3 |

InChIキー |

IUAWXZMJHJYKSZ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC3=CC=C(C=C3)Cl |

製品の起源 |

United States |

準備方法

Cyclization to Form the Benzothiadiazole Ring

Cyclization of 5-methyl-2-aminothiophenol with a carbonyl compound (e.g., methyl chloroformate or oxalic acid derivatives) generates the benzothiadiazole scaffold. For example:

-

Reagents : Diethyl oxalate or methyl chloroformate.

-

Conditions : Heating under reflux in ethanol or another polar solvent.

-

Product : 5-Methyl-2,1,3-benzothiadiazole-4-thiol (intermediate).

This step is critical for establishing the fused thiadiazole-benzene system.

Introduction of the Sulfonyl Group

The sulfonamide moiety is introduced via oxidation and nucleophilic substitution.

Oxidation of Thiol to Sulfonyl Chloride

The thiol group at position 4 is oxidized to a sulfonyl chloride using chlorine gas (Cl₂) in a biphasic solvent system. Key parameters include:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Oxidation of thiol | Cl₂ gas, 1,2-dichloroethane/water, 0°C | 42% | |

| Purification | Column chromatography (SiO₂, petroleum ether/ethyl acetate) | – |

Optimization Insights :

Coupling with 4-Chloroaniline

The sulfonyl chloride intermediate reacts with 4-chloroaniline to form the sulfonamide. Typical conditions include:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nucleophilic substitution | Pyridine, dichloromethane, room temperature | 30–56% | |

| Workup | Acidification, filtration, recrystallization | – |

Mechanistic Considerations :

-

Pyridine acts as a base to neutralize HCl generated during the reaction.

-

Reaction temperature and solvent polarity influence yield and selectivity.

Alternative Synthetic Routes

Direct Sulfonation of Benzothiadiazole

While less common, direct sulfonation of the benzothiadiazole ring can be achieved using sulfonating agents (e.g., chlorosulfonic acid). However, this method is limited by poor regioselectivity for electron-deficient heterocycles.

Use of Hydrazine Derivatives

In some protocols, hydrazine derivatives (e.g., hydrazide) are cyclized to form the thiadiazole ring, followed by sulfonation. For example:

-

Hydrazide Formation : Reaction of 5-methyl-2-aminothiophenol with esters or acid chlorides.

-

Cyclization : Treatment with CS₂ and KOH to form the thiadiazole core.

Key Challenges and Solutions

Structural and Spectral Characterization

The final compound is characterized by:

-

¹H NMR : Signals for aromatic protons (δ 7.2–8.1 ppm), NH (δ 10.4 ppm), and methyl group (δ 2.3 ppm).

-

IR : Peaks for S=O (1160–1250 cm⁻¹) and NH (3100–3300 cm⁻¹).

-

Mass Spectrometry : Molecular ion peak at m/z 363.44 (C₁₃H₉N₅O₂S₃).

Comparative Data: Yields and Conditions

Industrial and Research Applications

While specific biological activity data for this compound are limited, related benzothiadiazole sulfonamides exhibit:

化学反応の分析

科学研究アプリケーション

化学

化学では、N-(4-クロロフェニル)-5-メチル-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい化学反応の探求と新規化合物の開発を可能にします。

生物学

生物学的研究では、この化合物は、生物活性分子の可能性について研究されています。そのスルホンアミド基は、抗菌作用で知られており、新規抗生物質の開発の候補となっています。

医学

医学では、N-(4-クロロフェニル)-5-メチル-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、潜在的な治療用途について調査されています。その構造は、さまざまな生物学的標的に相互作用する可能性があることを示唆しており、病気に対する新しい治療法につながる可能性があります。

産業

産業セクターでは、この化合物は、その安定性と反応性により、ポリマーやコーティングなどの高度な材料の開発に使用されています。

科学的研究の応用

Chemistry

In chemistry, N-(4-Chlorophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.

Medicine

In medicine, N-(4-Chlorophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, potentially leading to new treatments for diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

作用機序

類似の化合物との比較

類似の化合物

N-(4-クロロフェニル)アセトアミド: 構造は似ていますが、ベンゾチアジアゾールコアはありません。

5-メチル-2,1,3-ベンゾチアジアゾール: クロロフェニル基とスルホンアミド基がありません。

スルファニルアミド: スルホンアミド基を含みますが、ベンゾチアジアゾール基とクロロフェニル基はありません。

ユニークさ

N-(4-クロロフェニル)-5-メチル-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、ベンゾチアジアゾールコア、クロロフェニル基、スルホンアミド部分の組み合わせによりユニークです。このユニークな構造は、独特の化学的および生物学的特性を提供し、研究および産業用途にとって貴重な化合物となっています。

類似化合物との比較

Heterocyclic Core Variations

Benzothiadiazole vs. Pyridine/Thiophene/Isoxazole

- Pyridine Derivatives: Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () exhibit potent insecticidal activity against cowpea aphid, surpassing acetamiprid. The pyridine ring likely enhances π-π stacking with insect neuronal receptors. In contrast, the benzothiadiazole core in the target compound may offer stronger electron-withdrawing effects, altering target specificity .

- Thiophene Derivatives : Thiophene-based sulfonamides (e.g., compound 16 in ) show anticancer activity comparable to doxorubicin. The benzothiadiazole’s rigid structure may improve binding affinity to enzymes like α-glucosidase compared to the more flexible thiophene .

- Isoxazole Derivatives : The synergy-activator compound N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide () targets cardiac repair. The benzothiadiazole’s sulfur and nitrogen atoms could provide distinct redox properties compared to isoxazole’s oxygen-containing ring .

Substituent Effects

4-Chlorophenyl Group :

- Positional Influence: Para-substitution (4-chloro) is common in bioactive compounds (e.g., ). This position maximizes steric and electronic effects without hindering binding. For instance, N-(4-chlorophenyl)maleimide derivatives () show consistent inhibitory potency (IC50 4–7 μM) against monoacylglycerol lipase (MGL), regardless of halogen size .

- Methyl Group at Position 5 : The 5-methyl group on the benzothiadiazole may enhance metabolic stability compared to unmethylated analogs, as seen in sulfonamide derivatives ().

Sulfonamide Functionality :

Enzyme Inhibition

The target compound’s benzothiadiazole-sulfonamide structure may outperform thiophene derivatives in enzyme inhibition due to enhanced electronic interactions.

Antimicrobial and Insecticidal Activity

- Insecticidal Activity : Pyridine derivatives () achieve >90% aphid mortality at 100 ppm. The target compound’s benzothiadiazole core could offer longer residual activity due to slower degradation .

- Antibacterial Activity : Thiophene derivatives (e.g., 19b, ) inhibit Gram-positive and Gram-negative bacteria. The benzothiadiazole’s planar structure may improve penetration into bacterial biofilms .

Structure-Activity Relationship (SAR) Insights

- Core Rigidity : Benzothiadiazole’s rigidity enhances binding to enzymatic pockets compared to flexible thiophene or isoxazole derivatives.

- Electron-Withdrawing Groups: The sulfonamide and chlorine substituent synergize to increase electrophilicity, critical for covalent or non-covalent target interactions.

- Lipophilicity : The 4-chlorophenyl group balances solubility and membrane permeability, a feature shared with hydroxamic acids () and maleimides () .

生物活性

N-(4-Chlorophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

The synthesis of N-(4-Chlorophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide involves several steps, typically starting from 4-chlorobenzoic acid. The process includes:

- Esterification of 4-chlorobenzoic acid with methanol.

- Hydrazination followed by salt formation.

- Cyclization to form the thiadiazole core.

- Nucleophilic substitution to attach the sulfonamide group.

The final compound's structure is confirmed using various spectroscopic methods such as NMR and IR spectroscopy.

2. Biological Activity Overview

N-(4-Chlorophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide exhibits a range of biological activities:

2.1 Antibacterial Activity

Research indicates that derivatives of this compound show moderate to strong antibacterial activity against several strains, including:

- Salmonella typhi

- Bacillus subtilis

In vitro studies demonstrated that specific derivatives possess significant inhibition against these pathogens, suggesting potential applications in treating bacterial infections .

2.2 Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies have shown that certain derivatives exhibit inhibitory effects against the Tobacco Mosaic Virus (TMV), with some compounds achieving approximately 50% inhibition . This suggests potential utility in agricultural applications as a plant protectant.

2.3 Enzyme Inhibition

N-(4-Chlorophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide has been identified as an inhibitor of various enzymes:

- Acetylcholinesterase (AChE) : Compounds derived from this structure showed strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Urease : The sulfonamide moiety contributes to significant urease inhibition, indicating potential use in treating conditions like urease-induced infections .

3. Case Studies and Research Findings

Several studies highlight the biological activity of N-(4-Chlorophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide:

| Study | Findings |

|---|---|

| Kumar et al., 2009 | Identified anticancer properties in various derivatives. |

| Tan et al., 2006 | Showed anti-hepatitis activity linked to structural modifications. |

| Zhang et al., 2014 | Reported antitumor effects in preclinical models. |

| Omar et al., 1996 | Demonstrated anti-inflammatory properties through in vivo models. |

4. Conclusion

N-(4-Chlorophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a versatile compound with promising biological activities across multiple domains including antibacterial, antiviral, and enzyme inhibition. Its structural features contribute to its pharmacological effectiveness, making it a candidate for further research and development in medicinal chemistry.

Future studies should focus on:

- Mechanistic studies to elucidate the pathways through which these compounds exert their effects.

- In vivo evaluations to assess therapeutic efficacy and safety profiles.

- Development of novel derivatives that enhance bioactivity while minimizing toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Chlorophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis is typically employed, starting with the sulfonation of benzothiadiazole derivatives followed by coupling with 4-chloroaniline. Key steps include:

- Sulfonation : Introduce the sulfonamide group using chlorosulfonic acid under controlled temperature (0–5°C) to avoid side reactions.

- Coupling : Use a nucleophilic aromatic substitution reaction with 4-chloroaniline in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of 4-chloroaniline) to account for steric hindrance from the methyl group.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methyl group at position 5, sulfonamide linkage).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching the molecular formula .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology : Screen for activity against targets linked to benzothiadiazole sulfonamides:

- Enzyme Inhibition : Test inhibitory effects on carbonic anhydrase or cyclooxygenase isoforms using fluorometric assays .

- Receptor Binding : Radioligand displacement assays for GABA or serotonin receptors, given structural similarities to neuroactive sulfonamides .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptor active sites (e.g., carbonic anhydrase IX). Focus on sulfonamide-Zn coordination and π-π stacking with aromatic residues.

- MD Simulations : Conduct 100 ns simulations in explicit solvent to assess binding stability and identify key intermolecular interactions (e.g., hydrogen bonds with Thr199 in carbonic anhydrase) .

Q. How should researchers resolve contradictions in activity data across different experimental models?

- Methodology :

- Dose-Response Analysis : Compare IC values in cell-free vs. cell-based assays to differentiate direct enzyme inhibition from off-target effects.

- Metabolic Stability : Use liver microsome assays to evaluate whether discrepancies arise from rapid hepatic clearance in vivo .

- Orthogonal Validation : Cross-verify results with CRISPR-edited cell lines lacking the putative target.

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodology :

- pH Stability : Perform accelerated degradation studies (25–37°C, pH 1–9) to identify labile bonds (e.g., sulfonamide hydrolysis under acidic conditions).

- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous solubility and reduce degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。